Home > Products > Screening Compounds P17708 > VIP (guinea pig)
VIP (guinea pig) -

VIP (guinea pig)

Catalog Number: EVT-242097
CAS Number:
Molecular Formula: C147H239N43O42S2
Molecular Weight: 3344.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vasoactive intestinal peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon family. [] It is widely distributed in the central and peripheral nervous systems, as well as in various organs, including the gastrointestinal tract, respiratory system, and urogenital system. [, , ] In the guinea pig, VIP plays a crucial role in regulating a wide range of physiological processes, including smooth muscle relaxation, neurotransmission, and epithelial ion transport. [, , , , ]

Guinea pig VIP is often used in research due to the species' sensitivity to the peptide and the well-characterized responses in various organ systems. [, ] This allows researchers to investigate the physiological and pharmacological properties of VIP, its receptors, and its signaling pathways.

Overview

Vasoactive Intestinal Peptide from guinea pigs is a neuropeptide that plays a critical role in various physiological processes. This peptide hormone consists of 28 amino acids and is part of the secretin/glucagon superfamily. Initially isolated from the porcine duodenum in 1970, it exhibits significant vasodilatory effects and is evolutionarily conserved across many species, including guinea pigs. The compound is known for its diverse biological actions, influencing smooth muscle relaxation, neurotransmitter release, and immune responses .

Source

Vasoactive Intestinal Peptide from guinea pigs is derived from the gastrointestinal tract of these animals. Its specific structure can differ slightly from that found in other mammals due to variations in amino acid sequences at certain positions .

Classification

Vasoactive Intestinal Peptide is classified as a neuropeptide and a peptide hormone. It primarily interacts with G protein-coupled receptors, specifically VPAC1 and VPAC2 receptors, which mediate its physiological effects.

Synthesis Analysis

Methods

The synthesis of Vasoactive Intestinal Peptide typically employs solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.

Technical Details

  1. Coupling Reagents: Common reagents used in the synthesis include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), which facilitate the formation of peptide bonds.
  2. Cleavage and Deprotection: After synthesizing the peptide chain, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide, ensuring it meets required purity standards for research applications .
Molecular Structure Analysis

Structure

The molecular formula for Vasoactive Intestinal Peptide from guinea pigs is C147H239N43O42S2C_{147}H_{239}N_{43}O_{42}S_{2}, with a molecular weight of approximately 3344.86 g/mol .

Data

The peptide's structure consists of a sequence of amino acids that includes specific residues that differentiate it from VIP in other species. The unique sequence contributes to its distinct biological activity.

Chemical Reactions Analysis

Reactions

Vasoactive Intestinal Peptide engages in various biochemical reactions, primarily through its interaction with receptors on cell surfaces. These interactions can initiate signaling cascades that lead to physiological changes such as vasodilation and modulation of neurotransmitter release.

Technical Details

  1. Receptor Binding: VIP binds to VPAC1 and VPAC2 receptors, triggering G protein-mediated signaling pathways.
  2. Biochemical Pathways: It influences several pathways, including those involved in cell proliferation, immune response regulation, and neurotransmitter secretion .
Mechanism of Action

Process

The mechanism by which Vasoactive Intestinal Peptide exerts its effects involves binding to specific receptors on target cells, leading to activation of intracellular signaling pathways.

Data

Upon binding to VPAC2 receptors, VIP activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells. This elevation affects various cellular processes such as smooth muscle relaxation and neurotransmitter release, contributing to its vasodilatory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vasoactive Intestinal Peptide typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and other polar solvents.

Chemical Properties

  • Stability: The peptide is sensitive to heat and acidic conditions, which can lead to degradation.
  • pH Sensitivity: The ionization state of VIP can vary with pH, influencing its absorption and biological activity .
Applications

Vasoactive Intestinal Peptide from guinea pigs has several scientific uses:

  • Research Tool: It serves as a valuable tool in studies related to gastrointestinal physiology, neurobiology, and cardiovascular research.
  • Therapeutic Potential: Investigations into its role in various diseases suggest potential therapeutic applications in conditions like inflammatory bowel disease and cardiovascular disorders.
  • Biochemical Studies: VIP is used in biochemical assays to explore receptor interactions and signaling pathways associated with neuropeptides .

Properties

Product Name

VIP (guinea pig)

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C147H239N43O42S2

Molecular Weight

3344.9 g/mol

InChI

InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78+,79+,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1

InChI Key

UGKBLTCXYMBLJU-SDELKSRWSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N

Synonyms

Alternative Name: Vasoactive Intestinal Peptide (guinea pig)

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.